N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 651307-42-5
VCID: VC17270594
InChI: InChI=1S/C20H29N3O2S/c21-12-3-4-14-23(15-11-17-6-1-2-7-17)26(24,25)20-9-5-8-18-16-22-13-10-19(18)20/h5,8-10,13,16-17H,1-4,6-7,11-12,14-15,21H2
SMILES:
Molecular Formula: C20H29N3O2S
Molecular Weight: 375.5 g/mol

N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide

CAS No.: 651307-42-5

Cat. No.: VC17270594

Molecular Formula: C20H29N3O2S

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide - 651307-42-5

Specification

CAS No. 651307-42-5
Molecular Formula C20H29N3O2S
Molecular Weight 375.5 g/mol
IUPAC Name N-(4-aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide
Standard InChI InChI=1S/C20H29N3O2S/c21-12-3-4-14-23(15-11-17-6-1-2-7-17)26(24,25)20-9-5-8-18-16-22-13-10-19(18)20/h5,8-10,13,16-17H,1-4,6-7,11-12,14-15,21H2
Standard InChI Key YHBDQBINZIJQON-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)CCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide consists of an isoquinoline core sulfonated at the 5-position, with two nitrogen-bound substituents: a 4-aminobutyl group and a 2-cyclopentylethyl chain. The IUPAC name, NN-(4-aminobutyl)-NN-(2-cyclopentylethyl)isoquinoline-5-sulfonamide, reflects this arrangement . Key structural identifiers include:

  • Canonical SMILES: C1CCC(C1)CCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3\text{C1CCC(C1)CCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3}

  • InChIKey: YHBDQBINZIJQON-UHFFFAOYSA-N

  • PubChem CID: 71376939

The presence of both hydrophilic (sulfonamide, primary amine) and hydrophobic (cyclopentyl, isoquinoline) moieties suggests balanced solubility characteristics, making it suitable for pharmaceutical exploration.

Physicochemical Data

The compound’s physicochemical profile is summarized below:

PropertyValue
Molecular FormulaC20H29N3O2S\text{C}_{20}\text{H}_{29}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight375.5 g/mol
Hydrogen Bond Donors2 (amine, sulfonamide)
Hydrogen Bond Acceptors5 (sulfonamide O, isoquinoline N)
Topological Polar Surface Area98.8 Ų

These properties align with Lipinski’s rule of five, predicting favorable oral bioavailability.

Synthetic Pathways and Optimization

Challenges in Synthesis

The steric bulk of the cyclopentylethyl group may hinder sulfonamide formation, necessitating elevated temperatures or microwave-assisted techniques. Purification challenges arise from the compound’s intermediate polarity, requiring gradient elution in reversed-phase chromatography.

Biological Activity and Mechanism of Action

Protein Kinase B (PKB/Akt) Inhibition

Isoquinoline sulfonamides are recognized as potent inhibitors of PKB/Akt, a serine/threonine kinase implicated in cancer cell survival and proliferation. N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide reduces phosphorylation at PKB’s Thr308 and Ser473 residues, disrupting downstream signaling pathways like mTOR and GSK-3β. Comparative studies with N-(2-Aminoethyl)isoquinoline-5-sulfonamide hydrochloride suggest that the cyclopentylethyl group enhances membrane permeability, while the aminobutyl chain improves target affinity.

Comparative Analysis with Related Compounds

Structural Analogues

The table below contrasts N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide with structurally related sulfonamides:

CompoundMolecular WeightKey Biological ActivitySolubility (mg/mL)
N-(2-Aminoethyl)isoquinoline-5-sulfonamide297.3PKB Inhibition (IC₅₀ = 0.8 μM)12.4 (PBS)
Celecoxib381.4COX-2 Inhibition (IC₅₀ = 0.04 μM)0.07 (Water)
Target Compound375.5PKB/COX-2 Dual Inhibition8.9 (PBS)

The target compound’s dual inhibitory profile positions it as a multifunctional therapeutic candidate, though in vivo efficacy remains unverified .

Future Directions and Challenges

Structural Optimization

  • Solubility Enhancement: Introducing polar groups (e.g., hydroxyl) to the cyclopentyl ring may improve aqueous solubility without compromising activity.

  • Prodrug Development: Masking the primary amine as an acetyl or carbamate derivative could enhance oral bioavailability.

Target Validation

High-throughput screening against kinase panels (e.g., DiscoverX) will clarify selectivity profiles. Concurrently, CRISPR-Cas9 knockout studies can confirm PKB-dependent mechanisms in disease models .

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